Methyl 2-acetylisonicotinate
Description
Structural and Synthetic Context of Methyl 2-acetylisonicotinate within Pyridine (B92270) Chemistry
This compound, with the chemical formula C9H9NO3, is a derivative of pyridine, a fundamental heterocyclic aromatic compound. cymitquimica.comambeed.com The structure features a pyridine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. byjus.comvedantu.comwikipedia.org This core is substituted at the 2-position with an acetyl group (-COCH3) and at the 4-position with a methyl carboxylate group (-COOCH3). cymitquimica.comnih.gov The presence of the electron-withdrawing acetyl and methyl carboxylate groups, combined with the inherent electronic nature of the pyridine ring, influences the molecule's chemical reactivity and properties.
The synthesis of this compound is not commonly detailed in general chemical literature, suggesting it is a specialized reagent. However, related synthetic strategies in pyridine chemistry often involve the functionalization of pre-existing pyridine rings. For instance, the synthesis of its parent compound, isonicotinic acid, can be achieved through the oxidation of 4-methylpyridine. ontosight.aichemicalbook.comwikipedia.org The subsequent esterification with methanol (B129727) would yield methyl isonicotinate (B8489971). ontosight.aichemicalbook.com Further acylation at the 2-position would then be required to introduce the acetyl group, a transformation that can be complex due to the electronic nature of the pyridine ring.
The presence of both a ketone (from the acetyl group) and an ester (from the methyl carboxylate group) provides multiple sites for chemical reactions. cymitquimica.com The ketone can undergo reactions typical of carbonyl compounds, such as condensation and acylation, while the ester group can be hydrolyzed or transesterified. cymitquimica.com The nitrogen atom in the pyridine ring retains its basic character, allowing for protonation and coordination to metal centers. byjus.comwikipedia.orglifechempharma.comnumberanalytics.com
Historical Perspective on the Emergence of this compound as a Research Target
The initial interest in functionalized pyridines like isonicotinic acid was significantly driven by the discovery of the anti-tubercular activity of its hydrazide derivative, isoniazid (B1672263), in the mid-20th century. ontosight.ai This discovery spurred extensive research into the synthesis and biological evaluation of a vast array of pyridine derivatives.
More specifically, the utility of this compound as a precursor in the synthesis of more complex molecules, such as functionalized terpyridines, has brought it to the attention of researchers in the fields of coordination chemistry and materials science. nih.govbeilstein-journals.org For example, it has been used as a starting material in the synthesis of terpyridine-4,4″-dicarboxylic acid, a key component for creating photoswitchable materials and luminescent metal complexes. nih.govbeilstein-journals.orgresearchgate.net This application in the construction of sophisticated molecular architectures highlights its role as a specialized building block that enables the exploration of advanced material properties.
Overview of Key Academic Research Trajectories for this compound
Current academic research involving this compound is primarily concentrated in a few specialized areas, leveraging its unique structural features.
Coordination Chemistry and Materials Science: A significant research trajectory for this compound is its use as a precursor in the synthesis of multidentate ligands, particularly terpyridines. nih.govbeilstein-journals.org Terpyridines are of great interest due to their ability to form stable complexes with a variety of transition metals. nih.gov These metal complexes exhibit interesting photochemical and photophysical properties, making them suitable for applications in areas such as:
Luminescent Materials: The resulting metal complexes can display strong luminescence, which is being explored for use in organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov
Photosensitizers: In the context of solar energy, these complexes can act as sensitizers in dye-sensitized solar cells (DSSCs), where they absorb light and initiate the process of converting solar energy into electrical energy. chemicalbook.com
Supramolecular Chemistry: The ability of terpyridine ligands to self-assemble with metal ions is exploited in the construction of complex supramolecular architectures, such as molecular switches and sensors. beilstein-journals.orgresearchgate.net
Medicinal Chemistry: While direct applications are less documented, the structural motifs present in this compound are relevant to medicinal chemistry. Pyridine and its derivatives are found in a wide range of biologically active compounds. ontosight.ailifechempharma.comontosight.ai The isonicotinate substructure, for example, is a key component of the anti-tuberculosis drug isoniazid. ontosight.ai The acetylpyridine moiety is also present in various pharmacologically active molecules. Therefore, this compound serves as a valuable intermediate for the synthesis of new chemical entities that can be screened for a variety of biological activities. Research in this area would involve modifying the core structure of this compound to create libraries of new compounds for drug discovery programs. For instance, it can be a starting point for creating derivatives of quinazolines and quinolines, which are known to have applications in treating cancer, infections, and neurodegenerative diseases. cymitquimica.com
Organic Synthesis: In a more fundamental sense, this compound is a useful building block in organic synthesis. cymitquimica.com Its multiple functional groups allow for a range of chemical transformations, enabling the construction of complex organic molecules. cymitquimica.com For example, the ketone functionality can be used in condensation reactions, such as the Kröhnke pyridine synthesis, to build larger heterocyclic systems. nih.govbeilstein-journals.org
Interactive Data Table: Properties of Key Compounds
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C9H9NO3 | 179.17 | Solid | Not specified | 296.6 at 760 mmHg |
| Pyridine | C5H5N | 79.1 | Colorless to yellow liquid | -42 | 115.2 |
| Isonicotinic Acid | C6H5NO2 | 123.11 | White to light yellow crystalline powder | 319 | Sublimes |
| Methyl Isonicotinate | C7H7NO2 | 137.14 | Pale yellow liquid or crystalline solid | 8-8.5 | 207-209 |
Properties
IUPAC Name |
methyl 2-acetylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-5-7(3-4-10-8)9(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPFTQQVEGRJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468860 | |
| Record name | METHYL 2-ACETYLISONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138715-82-9 | |
| Record name | METHYL 2-ACETYLISONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Acetylisonicotinate and Its Precursors
Established Synthetic Pathways to Methyl 2-acetylisonicotinate
The foundational synthetic routes to this compound and its use as a building block are well-documented in chemical literature. These methods form the basis for the creation of a wide array of functionalized molecules.
The Kröhnke pyridine (B92270) synthesis is a prominent method for generating highly functionalized pyridines. wikipedia.org It typically involves the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of an ammonia (B1221849) source. wikipedia.orgnih.gov this compound serves as a key starting material in Kröhnke-type condensations for the synthesis of terpyridines, which are crucial ligands in coordination chemistry. mdpi.combeilstein-journals.org
A notable application involves a one-pot reaction that combines a Kröhnke condensation with the subsequent hydrolysis of the ester groups. beilstein-journals.orgresearchgate.net For instance, the synthesis of 4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-biscarboxylic acid is achieved by reacting this compound with 4-tert-butylbenzaldehyde (B1265539) in the presence of sodium hydroxide (B78521) and aqueous ammonia, followed by acidification. beilstein-journals.orgresearchgate.net This diacid product can then be further functionalized. beilstein-journals.orgresearchgate.net
The general mechanism for the Kröhnke synthesis begins with the formation of a 1,5-dicarbonyl intermediate from an α-pyridinium methyl ketone and an α,β-unsaturated carbonyl compound. wikipedia.org This intermediate then reacts with ammonia, cyclizes, and aromatizes through dehydration to form the final pyridine ring. wikipedia.org
Table 1: Example of Kröhnke Condensation for Terpyridine Synthesis
| Reactants | Reagents | Product | Reference |
|---|
A direct and fundamental route to obtaining this compound is through the acetylation of its precursor, Methyl isonicotinate (B8489971). uu.nl This transformation introduces the acetyl group to the pyridine ring, creating the ketone functionality essential for its subsequent reactions. A specific method reported involves the regioselective acetylation of Methyl isonicotinate. collectionscanada.gc.ca
This compound is the methyl ester of 2-Acetyl isonicotinic acid. nih.gov The synthesis, therefore, involves the esterification of the carboxylic acid group of 2-Acetyl isonicotinic acid. This is a standard chemical transformation that can be achieved through various methods, such as Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst.
The utility of this compound is most evident in its role as a cornerstone in multi-step syntheses to produce complex ligands for various applications, including dye-sensitized solar cells and supramolecular assemblies. researchgate.netaub.edu.lb
One such multi-step process begins with the reaction of this compound and 2-thiophenecarboxaldehyde to form an intermediate chalcone, methyl 2-(3-thiophen-2-yl-acryloyl)isonicotinate. aub.edu.lb This intermediate is then reacted with 1-(2-oxo-phenylethyl)pyridinium iodide and ammonium (B1175870) acetate (B1210297) in a Kröhnke-type reaction to yield the final C(H)∧N∧N′ ligand. aub.edu.lb This ligand was subsequently used to synthesize a cyclometalated ruthenium complex, T66, for energy research. aub.edu.lb
Another example is the synthesis of anthracene-functionalized terpyridines. beilstein-journals.orgresearchgate.net This process starts with the one-pot synthesis of a terpyridine diacid from this compound. beilstein-journals.org The diacid is then subjected to an esterification reaction with anthryl alcohols, such as anthracen-9-ylmethanol, to yield the final, complex ligand. beilstein-journals.orgresearchgate.net These multi-step approaches highlight the modularity and importance of this compound in constructing sophisticated molecular architectures. researchgate.netmdpi.com
Table 2: Multi-step Synthesis of a Ruthenium Complex Ligand
| Step | Starting Materials | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | This compound, thiophene-2-carbaldehyde | Pyrrolidinium (B1226570) acetate, methanol, reflux | Methyl 2-(3-thiophen-2-yl-acryloyl)isonicotinate | aub.edu.lb |
| 2 | Above intermediate, 1-(2-oxo-phenylethyl)pyridinium iodide | Ammonium acetate, methanol, reflux | 6′-phenyl-4′-thiophen-2-yl-(2,2′)-bipyridinyl-4-carboxylic acid methyl ester (Ligand L) | aub.edu.lb |
Novel and Optimized Synthetic Strategies for this compound
To improve efficiency, yield, and reaction conditions, researchers have developed novel and optimized methods for synthesizing this compound.
An adapted, novel method allows for the regioselective synthesis of this compound through the addition of paraldehyde (B1678423) to Methyl isonicotinate. collectionscanada.gc.ca This reaction proceeds under radical conditions, utilizing tert-Butyl hydroperoxide ('BUOOH) as a radical initiator, iron(II) sulfate (B86663) (FeSO4), and trifluoroacetic acid (TFA) in acetonitrile (B52724) (CH3CN). collectionscanada.gc.ca This approach is notable for its regioselectivity, targeting the desired position on the pyridine ring. collectionscanada.gc.caelectronicsandbooks.com The process yields the crude product in nearly quantitative amounts, with a purified yield of 83% reported after flash column chromatography. collectionscanada.gc.ca
Table 3: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | Methyl 2-acetylpyridine-4-carboxylate | C9H9NO3 |
| Methyl isonicotinate | Methyl pyridine-4-carboxylate | C7H7NO2 |
| 2-Acetyl isonicotinic acid | 2-Acetylpyridine-4-carboxylic acid | C8H7NO3 |
| Terpyridine | 2,2':6',2''-Terpyridine | C15H11N3 |
| 4-tert-butylbenzaldehyde | 4-(2-Methyl-2-propanyl)benzaldehyde | C11H14O |
| Sodium hydroxide | Sodium hydroxide | NaOH |
| Hydrochloric acid | Hydrochloric acid | HCl |
| Paraldehyde | 2,4,6-Trimethyl-1,3,5-trioxane | C6H12O3 |
| 2-thiophenecarboxaldehyde | Thiophene-2-carbaldehyde | C5H4OS |
| 1-(2-oxo-phenylethyl)pyridinium iodide | 1-(2-Oxo-2-phenylethyl)pyridinium iodide | C13H12INO |
| Ammonium acetate | Ammonium acetate | C2H7NO2 |
| Anthracen-9-ylmethanol | (Anthracen-9-yl)methanol | C15H12O |
| tert-Butyl hydroperoxide | 2-Hydroperoxy-2-methylpropane | C4H10O2 |
| Iron(II) sulfate | Iron(II) sulfate | FeSO4 |
| Trifluoroacetic acid | 2,2,2-Trifluoroacetic acid | C2HF3O2 |
| Acetonitrile | Acetonitrile | C2H3N |
Functionalized Pyridinium (B92312) Salt Intermediates in this compound Synthesis
The synthesis of this compound can be strategically approached through the use of functionalized pyridinium salt intermediates. This method offers a versatile pathway to introduce desired functionalities onto the pyridine ring.
One notable example involves the Kröhnke synthesis, a powerful method for preparing substituted pyridines. In a specific application, this compound itself can be converted into a pyridinium salt to facilitate further reactions. For instance, it can be transformed into the corresponding pyridinoacetylpyridine iodide salt. collectionscanada.gc.ca This intermediate then serves as a key building block in the subsequent steps of the Kröhnke synthesis to produce more complex molecules. collectionscanada.gc.ca
The use of pyridinium salts as reactive intermediates is a cornerstone of modern organic synthesis. rsc.org These salts enhance the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack and enabling a range of C-H functionalization reactions. nih.gov This approach has been particularly successful in the site-selective functionalization of pyridines under mild, visible-light-mediated conditions. nih.gov While not directly a synthesis of this compound, the principles of using pyridinium salts to activate the pyridine ring are highly relevant to its synthesis and subsequent modification.
The general strategy involves the N-functionalization of a pyridine derivative, which can then undergo various transformations. nih.gov This highlights the potential for developing novel synthetic routes to this compound and its derivatives by first creating a functionalized pyridinium salt from a simpler pyridine precursor.
Green Chemistry Approaches and Sustainable Synthesis of this compound
While specific "green" syntheses for this compound are not extensively detailed in the provided search results, the principles of green chemistry can be applied to its production. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Key principles include the use of renewable feedstocks, catalysis, and energy efficiency.
For instance, the radical reaction conditions used in some syntheses, such as employing tert-butyl hydroperoxide and iron(II) sulfate, represent an effort towards more environmentally benign processes compared to traditional methods that might use stoichiometric heavy metal oxidants. collectionscanada.gc.ca
Future research in the sustainable synthesis of this compound could explore biocatalysis, the use of enzymes to perform chemical transformations, or flow chemistry, which can offer improved safety, efficiency, and scalability over traditional batch processes.
Synthesis of Derivatives and Analogues from this compound
This compound is a valuable starting material for the synthesis of a variety of more complex molecules, particularly those containing the 2,2':6',2''-terpyridine scaffold. Its reactive acetyl and ester functionalities allow for a range of chemical modifications.
Terpyridine Derivatives via this compound
A significant application of this compound is in the synthesis of terpyridine derivatives. The Kröhnke condensation is a widely employed method for this transformation. beilstein-journals.orgresearchgate.net In a typical procedure, this compound is reacted with an appropriate aldehyde, such as 4-tert-butylbenzaldehyde, in the presence of a base (e.g., sodium hydroxide) and ammonia in a solvent like methanol. beilstein-journals.orgresearchgate.net This one-pot reaction combines a Kröhnke-type condensation with subsequent hydrolysis of the ester groups to yield a terpyridine-dicarboxylic acid. beilstein-journals.org
This terpyridine-diacid serves as a versatile precursor for further functionalization. For example, it can undergo esterification reactions to introduce various groups onto the terpyridine core. beilstein-journals.orgresearchgate.net The ability to synthesize these functionalized terpyridines is crucial for their application in areas like coordination chemistry and materials science. beilstein-journals.org
Anthracene (B1667546) Functionalized Terpyridines from this compound
Building upon the synthesis of terpyridine derivatives, this compound is a key precursor for creating anthracene-functionalized terpyridines. beilstein-journals.orgnih.gov These molecules are of interest due to their potential photochemical properties. beilstein-journals.org
The synthesis begins with the preparation of a terpyridine-dicarboxylic acid from this compound, as described in the previous section. beilstein-journals.orgresearchgate.net This diacid is then esterified with anthracene-containing alcohols, such as anthracen-9-ylmethanol or 2-(anthracen-9-yloxy)ethanol. beilstein-journals.org This esterification is often facilitated by an activating agent like 2-chloro-N-methylpyridinium iodide. researchgate.net The resulting products are symmetrically 4,4''-functionalized 2,2':6',2''-terpyridines bearing two anthracene units. beilstein-journals.orgresearchgate.net
Table 1: Synthesis of Anthracene Functionalized Terpyridines
| Starting Material | Reagents | Product | Reference |
| This compound, 4-tert-butylbenzaldehyde | 1. NaOH, NH3, Methanol (reflux) 2. HCl | 4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-biscarboxylic acid | beilstein-journals.orgresearchgate.net |
| 4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-biscarboxylic acid, Anthracen-9-ylmethanol | 2-chloro-N-methylpyridinium iodide | 4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-bis(anthracen-9-ylmethyl)carboxylate | researchgate.net |
| 4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-biscarboxylic acid, 2-(anthracen-9-yloxy)ethanol | 2-chloro-N-methylpyridinium iodide | 4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-bis(2-(anthracen-9-yloxy)ethyl)carboxylate | researchgate.net |
Iron(II)-Bis(terpyridine)complexes Derived from this compound Precursors
The anthracene-functionalized terpyridines, synthesized from this compound precursors, can be used as ligands to form metal complexes. Specifically, they have been used to create symmetric iron(II)-bis(terpyridine) complexes. beilstein-journals.orgnih.gov
The synthesis of these complexes involves reacting the corresponding terpyridine ligand with an iron(II) salt, such as iron(II) chloride tetrahydrate, in a solvent like methanol. beilstein-journals.org The reaction typically proceeds at room temperature, and the formation of the complex is often indicated by a color change. beilstein-journals.org Anion exchange, for example, by adding ammonium hexafluorophosphate, is then performed to isolate the final complex as a stable salt. beilstein-journals.org
These iron(II) complexes are of interest for their photochemical and electrochemical properties, which are influenced by the nature of the terpyridine ligands. beilstein-journals.org The ability to systematically modify the terpyridine ligand, starting from this compound, allows for the fine-tuning of the properties of the resulting metal complexes. rsc.org
Table 2: Synthesis of Iron(II)-Bis(terpyridine) Complexes
| Terpyridine Ligand | Iron Source | Product | Reference |
| 4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-bis(anthracen-9-ylmethyl)carboxylate | Iron(II) chloride tetrahydrate, then Ammonium hexafluorophosphate | Bis-(4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-bis(anthracen-9-ylmethyl)-carboxylate)-iron(II)-hexafluorophosphate | beilstein-journals.org |
| 4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-bis(2-(anthracen-9-yloxy)ethyl)carboxylate | Iron(II) chloride tetrahydrate, then Ammonium hexafluorophosphate | Bis-(4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-bis(2-(anthracen-9-yloxy)ethyl)carboxylate)-iron(II)-hexafluorophosphate | researchgate.net |
1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone Synthesis from this compound
This compound serves as a precursor for the synthesis of other functionalized 2-acetylpyridine (B122185) derivatives, such as 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone. researchgate.netresearchgate.netmdpi.com This synthesis is a multi-step process that begins with the protection of the ketone function in methyl or ethyl 2-acetylisonicotinate as a cyclic acetal, followed by the reduction of the ester group to a hydroxymethyl group. researchgate.netresearchgate.net
This synthetic route demonstrates the utility of this compound as a starting point for introducing a variety of functionalities at the 4-position of the pyridine ring, expanding the library of available 2-acetylpyridine building blocks for applications in areas such as the synthesis of terpyridines and other complex ligands. mdpi.com
Preparation of Methyl 2-(3-thiophen-2-yl-acryloyl)isonicotinate from this compound
The synthesis of Methyl 2-(3-thiophen-2-yl-acryloyl)isonicotinate is achieved through a Claisen-Schmidt condensation reaction involving this compound and thiophene-2-carbaldehyde. This reaction is typically catalyzed by a base in an alcoholic solvent.
One reported method involves the use of pyrrolidinium acetate as a catalyst in methanol. aub.edu.lb In this procedure, equimolar amounts of this compound, thiophene-2-carbaldehyde, and pyrrolidinium acetate are refluxed in methanol for a period of 2 hours. aub.edu.lb
Another similar procedure utilizes piperidine (B6355638) and acetic acid in methanol. researchgate.net this compound is added to a solution of piperidine and acetic acid in methanol and stirred. Subsequently, 2-thiophenecarboxaldehyde is added, and the mixture is refluxed for 5 hours. researchgate.net The product precipitates as a yellow solid upon cooling and can be collected by filtration. researchgate.net
The reaction progress can be monitored by techniques such as thin-layer chromatography. The final product is typically characterized by spectroscopic methods, including ¹H NMR and ¹³C NMR, to confirm its structure.
Table 1: Reaction Conditions for the Synthesis of Methyl 2-(3-thiophen-2-yl-acryloyl)isonicotinate
| Parameter | Method 1 | Method 2 |
| Starting Materials | This compound, Thiophene-2-carbaldehyde | This compound, 2-Thiophenecarboxaldehyde |
| Catalyst/Reagent | Pyrrolidinium acetate | Piperidine, Acetic acid |
| Solvent | Methanol | Methanol |
| Reaction Time | 2 hours | 5 hours |
| Reaction Temperature | Reflux | Reflux |
| Product Isolation | Not specified | Filtration of precipitate |
| Reference | aub.edu.lb | researchgate.net |
Cyclometalated Organoruthenium Complexes Utilizing this compound Derivatives
Derivatives of this compound serve as crucial ligands in the synthesis of cyclometalated organoruthenium complexes, which are of interest in various fields, including dye-sensitized solar cells (DSSCs). aub.edu.lbuu.nl The isonicotinate moiety can be modified to create more complex ligand systems for coordination with ruthenium centers.
A notable example is the synthesis of a cyclometalated ruthenium complex, T66, where a derivative of this compound is a key precursor. aub.edu.lb The synthesis of the C(H)∧N∧N′ ligand for this complex starts from this compound, 2-thiophenecarboxaldehyde, and 1-(2-oxo-phenylethyl)pyridinium iodide. aub.edu.lb This multi-step process, following Kröhnke methodology, ultimately yields a ligand that can be reacted with a ruthenium precursor, such as (4,4′,4′′-trimethoxycarbonyl-2,2′:6′,2′′-terpyridine)RuCl₃, in a one-pot reaction to form the desired cyclometalated complex. aub.edu.lb
In a different approach, this compound is first converted to 1-(2-(4-methylcarboxyl)pyridinyl)-carbonyl)pyridinium iodide (10) by iodination in pyridine. uu.nl This intermediate is then used in subsequent steps to synthesize terpyridine-like ligands for ruthenium complexes. uu.nl The resulting ester-protected ligands are then reacted with a ruthenium precursor, like [RuCl₃(tpy)], followed by anion exchange to yield the final dicationic ruthenium complex. uu.nl The ester groups are often hydrolyzed to the corresponding carboxylic acids to improve the performance of the complex in applications such as DSSCs. uu.nl
Table 2: Examples of Ruthenium Complexes Derived from this compound
| Complex/Ligand | Precursor from this compound | Synthetic Strategy | Application | Reference |
| Cyclometalated Ru Complex (T66) | C(H)∧N∧N′ ligand | Multi-step Kröhnke methodology | Dye-Sensitized Solar Cells | aub.edu.lb |
| Ru(EtO₂C-N∧N∧N)(tpy)₂ | 1-(2-(4-methylcarboxyl)pyridinyl)-carbonyl)pyridinium iodide | Kröhnke methodology for ligand synthesis, followed by complexation with Ru | Solar Cell Testing | uu.nl |
Advanced Reactivity and Mechanistic Investigations of Methyl 2 Acetylisonicotinate
Reaction Pathways and Transformation Mechanisms of Methyl 2-acetylisonicotinate
The chemical behavior of this compound is dictated by the reactivity of its methyl ester, its acetyl group, and the influence of the pyridine (B92270) nucleus on these functionalities. Understanding the mechanisms of these transformations is crucial for its application in organic synthesis.
Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, is a fundamental reaction in organic chemistry. numberanalytics.comucoz.com For this compound, this transformation can be catalyzed by either acid or base, each proceeding through distinct mechanistic pathways. dalalinstitute.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and a large excess of water, the ester undergoes hydrolysis. chemistrysteps.com The generally accepted mechanism for the acid-catalyzed hydrolysis of simple esters is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). slideshare.net This process involves the initial protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.comlibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgresearchgate.net Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid, 2-acetylisonicotinic acid. The entire process is reversible. dalalinstitute.comchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of esters in the presence of a base is known as saponification and is an irreversible process. ucoz.compressbooks.pub The mechanism, termed BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular), involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. numberanalytics.comslideshare.net This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a good leaving group. The final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the methoxide ion to form a carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.
| Hydrolysis Type | Catalyst | Key Steps | Reversibility |
| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄, HCl) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of alcohol. | Reversible dalalinstitute.comchemistrysteps.com |
| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH, KOH) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of alkoxide. 4. Deprotonation of the carboxylic acid. | Irreversible ucoz.compressbooks.pub |
The acetyl group of this compound, with its enolizable α-protons, can participate in various condensation reactions, which are powerful tools for carbon-carbon bond formation. chemistryscore.comebsco.com
A prominent example is the Claisen condensation , a reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orggeeksforgeeks.org In a "crossed" Claisen condensation, the enolate of one carbonyl compound reacts with a different ester. masterorganicchemistry.comlibretexts.org For this compound, the acetyl group can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another ester molecule. wikipedia.org
Furthermore, the acetyl group can undergo condensation with aldehydes. For instance, the reaction of this compound with 4-tert-butylbenzaldehyde (B1265539) in the presence of sodium hydroxide and ammonia (B1221849) leads to the formation of a terpyridine derivative through a Kröhnke-type condensation. nih.govresearchgate.net This type of reaction highlights the utility of the acetyl group as a key building block in the synthesis of more complex heterocyclic structures.
The chemistry of enolates is central to the functionalization of carbonyl compounds, including the acetyl group of this compound. chemistryscore.com Enolates are resonance-stabilized anions formed by the deprotonation of the α-carbon of a carbonyl compound. chemistryscore.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. pitt.edu
In the context of pyridine derivatives, the direct alkylation of the pyridine ring itself is a significant area of research. acs.org While not directly involving the acetyl or ester groups, these methods provide a means to further functionalize the core heterocyclic structure. One approach involves the conversion of pyridines to more electrophilic pyridinium (B92312) salts, which can then react with nucleophiles. rsc.org Another strategy is the use of organometallic reagents, such as alkyllithium compounds, to achieve regioselective alkylation. acs.org
The enolate derived from the acetyl group of this compound can undergo alkylation reactions . 182.160.97 In these SN2 reactions, the enolate acts as a nucleophile, attacking an alkyl halide to form a new carbon-carbon bond at the α-position of the acetyl group. chemistryscore.com The success of these reactions depends on factors such as the nature of the base, the solvent, and the alkylating agent. The use of a strong, non-nucleophilic base is often crucial to ensure complete enolate formation and minimize side reactions. 182.160.97
Catalytic Applications of this compound in Organic Transformations
The unique structural features of this compound make it a valuable precursor in the design of ligands for metal-catalyzed reactions and in the development of photocatalytic systems.
Ligands play a critical role in transition metal catalysis, influencing the reactivity, selectivity, and stability of the metal center. researchgate.netmdpi.com The design of ligands is a key aspect of developing new and efficient catalytic systems. dtu.dk this compound can be transformed into multidentate ligands that can coordinate with metal ions. libretexts.org
For example, condensation reactions involving the acetyl group can lead to the formation of terpyridine ligands. nih.govresearchgate.net Terpyridines are well-known tridentate ligands that form stable complexes with a variety of transition metals. nih.gov These metal-ligand complexes can exhibit interesting catalytic and photophysical properties. The substituents on the terpyridine framework, which can be introduced through the choice of reactants in the condensation step, allow for the fine-tuning of the electronic and steric properties of the resulting metal complex. nih.gov
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. rsc.orgacs.org This field relies on the use of photosensitizers, often transition metal complexes, that can absorb light and initiate electron transfer processes. mdpi.com
Complexes derived from ligands synthesized from this compound have potential applications in photocatalysis. uu.nl The photophysical properties of metal complexes, such as their absorption and emission characteristics, are highly dependent on the nature of the ligands. chemistry.or.jp By modifying the ligand structure, it is possible to tune the redox potentials and excited-state properties of the metal complex to suit specific photocatalytic applications. mdpi.com For instance, ruthenium and iridium complexes with polypyridyl ligands are widely used as photoredox catalysts. rsc.orgnih.gov The synthesis of novel ligands from precursors like this compound can lead to the development of new photocatalysts with enhanced reactivity and selectivity for various organic transformations, including C-C and C-heteroatom bond formation. rsc.orgnih.gov
Photochemistry of this compound Derivatives and Related Systems
Terpyridines functionalized with anthracene (B1667546) moieties, synthesized from this compound, exhibit interesting photochemical behavior upon irradiation. researchgate.netnih.govnih.gov These systems combine the coordinating properties of the terpyridine unit with the well-known photochemistry of anthracene.
In a notable study, symmetrically 4,4″-functionalized 2,2′:6′,2″-terpyridines were synthesized, including anthryl esters derived from a terpyridine-4,4″-diacid, which in turn was prepared from this compound and 4-tert-butylbenzaldehyde. researchgate.net Irradiation experiments were conducted on these anthracene-functionalized terpyridines and their corresponding iron(II) complexes. researchgate.netnih.gov
Upon irradiation with UV light, the anthracene moieties can undergo photochemical reactions. researchgate.net For instance, the UV-vis spectrum of an anthracene-functionalized terpyridine, 4,4″-tpy(CO₂CH₂Anth)₂, showed changes after irradiation, indicating a photochemical transformation of the anthracene units. researchgate.net However, the specific photoproducts of this reaction could not be definitively identified. researchgate.net It was observed that the coordination properties of the terpyridine ligand in an iron(II) complex were not affected by the photochemistry of the appended anthracene residues. nih.govbeilstein-journals.org This suggests that while the anthracene part of the molecule is photoactive, it does not alter the metal-binding ability of the terpyridine core. nih.govbeilstein-journals.org
The observed photochemistry can be complex. For example, an irreversible photoreaction was noted, which was postulated to be a result of an unsymmetrical [4+4]-cycloaddition of the anthracene moieties. beilstein-journals.org This type of reaction would lead to the formation of dimers, which could account for the observed changes in the absorption spectra. The photochemistry of these systems is a key area of investigation, as it determines their suitability for applications in photochromic materials and other light-responsive systems. nih.govbeilstein-journals.org
Table 1: Synthesized Anthracene-Functionalized Terpyridines and Related Compounds
| Compound | Description | Starting Material |
| 3 | 4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-biscarboxylic acid | This compound (1) and 4-tert-butylbenzaldehyde (2) |
| 5a | 4,4″-tpy(CO₂CH₂Anth)₂ | Compound 3 and (anthracen-9-yl)methanol |
| 5b | 4,4″-tpy(CO₂CH₂CH₂OAnth)₂ | Compound 3 and 2-(anthracen-9-yloxy)ethanol |
| 6a | Iron(II)-bis(terpyridine) complex of 5a | Compound 5a and an iron(II) salt |
| 6b | Iron(II)-bis(terpyridine) complex of 5b | Compound 5b and an iron(II) salt |
The photophysical properties and excited-state dynamics of metal complexes derived from this compound are of fundamental interest for understanding and designing molecules with specific luminescent and energy-transfer characteristics. scilit.comnih.gov When a ligand derived from this compound coordinates to a metal center, the resulting complex can exhibit a variety of excited states, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (IL) excited states. mdpi.com
The nature of the metal ion and the specific structure of the ligand play a crucial role in determining the energies and lifetimes of these excited states. nih.gov For instance, in rhenium(I) terpyridine complexes, the presence of remote amine groups can significantly influence the photophysical properties. mdpi.com The interplay between ³MLCT and ³IL/³ILCT excited states is strongly affected by solvent polarity. mdpi.com In polar solvents, the incorporation of certain amine groups can lead to a significant enhancement of the excited-state lifetime due to the interconversion of ³MLCT into ³ILCT at early time delays. mdpi.com
The excited-state dynamics of these complexes are often studied using time-resolved spectroscopic techniques, such as transient absorption spectroscopy. These methods allow for the direct observation of the formation and decay of transient excited states. For example, in some rhenium(I) complexes, a long-lived ³IL/³ILCT state is populated through two distinct pathways, with time constants in the picosecond range. mdpi.com
The study of these fundamental photophysical processes is essential for the rational design of new luminescent materials and photocatalysts. By tuning the electronic properties of the ligands derived from this compound and selecting appropriate metal centers, it is possible to control the excited-state dynamics and optimize the desired photophysical properties.
Table 2: Relevant Photophysical Parameters of Rhenium(I) Terpyridine Complexes
| Complex | Solvent | Absorption Max (nm) | Emission Max (nm) | Excited-State Lifetime (ns) |
| [ReCl(CO)₃(N-methyl-piperazinyl-C₆H₄-terpy-κ²N)] | Dichloromethane | 310, 495 | 665 | 13.5 |
| [ReCl(CO)₃(N-methyl-piperazinyl-C₆H₄-terpy-κ²N)] | Acetonitrile (B52724) | 312, 505 | 650 | 185 |
| [ReCl(CO)₃((CH₃)(CH₂CH₂CN)N-C₆H₄-terpy-κ²N)] | Dichloromethane | 311, 490 | 640 | 10.2 |
| [ReCl(CO)₃((CH₃)(CH₂CH₂CN)N-C₆H₄-terpy-κ²N)] | Acetonitrile | 313, 500 | 645 | 160 |
This data illustrates the significant influence of the solvent and the specific ligand structure on the photophysical properties of these complexes.
Advanced Spectroscopic and Computational Analysis of Methyl 2 Acetylisonicotinate
Spectroscopic Characterization Techniques Applied to Methyl 2-acetylisonicotinate and its Derivatives
Spectroscopic techniques are fundamental in the structural elucidation and electronic analysis of organic compounds. Nuclear magnetic resonance (NMR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information about the molecular structure and properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be confirmed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The methyl protons of the acetyl group and the methoxy (B1213986) group will appear in the upfield region. The chemical shifts can be predicted based on the electronic environment of each proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the acetyl and ester groups are expected to resonate at the lowest field, typically in the range of 160-200 ppm. The sp² hybridized carbons of the pyridine ring will appear in the aromatic region (120-150 ppm), while the sp³ hybridized methyl carbons will be found at the highest field.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H | 7.5 - 8.8 | m | 3H |
| OCH₃ | ~3.9 | s | 3H |
| COCH₃ | ~2.6 | s | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C=O (ester) | ~165 | ||
| C=O (acetyl) | ~198 | ||
| Pyridine C | 122 - 155 | ||
| OCH₃ | ~53 | ||
| COCH₃ | ~26 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
UV-Visible spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the electronic structure and can be used to study photochemical reactions.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring, being a conjugated system, will give rise to intense π → π* transitions, likely in the range of 200-300 nm. The carbonyl groups of the acetyl and ester functionalities contain non-bonding electrons (n electrons) which can be excited to anti-bonding π* orbitals. These n → π* transitions are typically weaker and appear at longer wavelengths compared to the π → π* transitions. The specific wavelengths of maximum absorbance (λmax) are influenced by the solvent polarity.
Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Pyridine ring, C=O | 200 - 300 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uni-saarland.de Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺˙), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways are expected. For instance, the loss of the methoxy group (•OCH₃) from the ester functionality would result in a significant fragment ion. Cleavage of the acetyl group (•COCH₃) is another likely fragmentation pathway. The fragmentation pattern can help to confirm the presence of these functional groups and their connectivity within the molecule.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 179 | [M]⁺˙ | - |
| 164 | [M - CH₃]⁺ | •CH₃ |
| 150 | [M - C₂H₃O]⁺ | •C₂H₃O |
| 148 | [M - OCH₃]⁺ | •OCH₃ |
| 120 | [M - COOCH₃]⁺ | •COOCH₃ |
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a theoretical framework to complement experimental findings and to gain deeper insights into the electronic structure and properties of molecules. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools used for these investigations.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be used to determine the optimized geometry of this compound and to visualize its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO across the molecule can indicate the regions that are most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring, while the LUMO may be distributed over the electron-withdrawing acetyl and ester groups.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited state properties of molecules. TD-DFT calculations can predict the electronic absorption spectra of molecules, providing theoretical support for the experimental UV-Vis data.
By calculating the energies of the electronic transitions and their corresponding oscillator strengths, a theoretical UV-Vis spectrum for this compound can be generated. This allows for the assignment of the observed absorption bands to specific electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO). Such calculations can also provide information about the nature of the excited states, such as whether they have charge-transfer character. These theoretical insights are invaluable for understanding the photophysical and photochemical properties of the molecule.
Table of Compounds
| Compound Name |
|---|
Molecular Dynamics Simulations and Conformational Analysis of this compound Systems
The three-dimensional structure and dynamic behavior of this compound are governed by the rotational freedom around the single bonds connecting its substituent groups to the pyridine ring. Conformational analysis, supported by computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides critical insights into the molecule's preferred shapes, the energy barriers between different conformations, and its intramolecular interactions.
Key Rotational Bonds and Conformational Isomers
Computational studies on analogous molecules, such as 2-acetylpyridine (B122185), have established that the acetyl group strongly prefers a planar arrangement with the pyridine ring to maximize π-system conjugation. researchgate.netscielo.br This leads to two principal low-energy conformers, defined by the dihedral angle between the plane of the pyridine ring and the acetyl group's carbonyl bond (C=O).
Syn-periplanar Conformer: The acetyl C=O bond is oriented towards the nitrogen atom of the pyridine ring.
Anti-periplanar Conformer: The acetyl C=O bond is oriented away from the ring's nitrogen atom.
Similarly, the methyl ester group at the 4-position is also expected to favor a co-planar orientation with the ring. The interplay between the rotational positions of both the acetyl and the methyl ester groups results in a set of distinct, low-energy conformers for the entire molecule. DFT calculations are typically employed to determine the optimized geometries and relative stabilities of these conformers in the gas phase or implicit solvents.
| Conformer Description (Acetyl Group // Ester Group) | Key Dihedral Angle 1 (N-C2-C_acetyl-O_acetyl) | Key Dihedral Angle 2 (C3-C4-C_ester-O_ester) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Syn // Syn | ~0° | ~0° | 0.00 (Reference) |
| Syn // Anti | ~0° | ~180° | +0.5 |
| Anti // Syn | ~180° | ~0° | +1.2 |
| Anti // Anti | ~180° | ~180° | +1.7 |
Note: The data presented are illustrative, representing typical results expected from DFT (e.g., B3LYP/6-311G level of theory) calculations for this type of molecule. The "Syn // Syn" conformer is hypothetically set as the global minimum for reference.
Molecular Dynamics (MD) Simulations
While DFT calculations identify static, low-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, offering a powerful tool to explore the conformational landscape, solvent effects, and the kinetics of conformational transitions. nih.govmdpi.com
An MD simulation of this compound would involve placing the molecule in a simulation box, often filled with an explicit solvent like water, and simulating its behavior over a period ranging from nanoseconds to microseconds. The simulation would reveal how the molecule transitions between its various stable conformations (e.g., from a syn to an anti orientation of the acetyl group), the energy barriers for these rotations, and the average time spent in each conformational state. Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment.
| Parameter | Value / Description |
|---|---|
| Force Field | COMPASS, AMBER, or similar classical force field |
| Solvent Model | Explicit water model (e.g., TIP3P) |
| System Size | 1 molecule of this compound + ~2000 water molecules |
| Ensemble | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Pressure) |
| Temperature | 298 K (25 °C) |
| Simulation Time | 100 nanoseconds (ns) |
| Time Step | 1.0 femtosecond (fs) |
The results from MD simulations can be used to generate a potential energy surface map, visualizing the low-energy valleys corresponding to stable conformers and the "saddle points" that represent the transition states between them. This analysis provides a comprehensive understanding of the molecule's flexibility and the relative populations of its different structural forms at a given temperature.
Applications of Methyl 2 Acetylisonicotinate in Advanced Materials and Medicinal Chemistry
Methyl 2-acetylisonicotinate in the Development of Functional Materials
The distinct arrangement of functional groups in this compound makes it a valuable starting material for the synthesis of a variety of functional organic molecules and materials. Its contributions span from the creation of intricate ligands for supramolecular chemistry to its potential use in energy conversion and photoresponsive systems.
Precursor for Terpyridine Ligands in Coordination Chemistry and Supramolecular Assemblies
This compound serves as a key precursor in the synthesis of terpyridine ligands, which are fundamental components in coordination chemistry and the construction of supramolecular assemblies. The 2-acetylpyridine (B122185) moiety within the molecule is a common starting point for established terpyridine synthesis methodologies, such as the Kröhnke reaction. In these reactions, two equivalents of a 2-acetylpyridine derivative are condensed with an appropriate aldehyde in the presence of a base and an ammonia (B1221849) source to form the central pyridine (B92270) ring of the terpyridine structure.
The resulting terpyridine ligands are tridentate, meaning they can bind to a metal ion at three points, forming stable and well-defined metal complexes. These complexes are the foundational units for building larger, highly organized supramolecular structures. The self-assembly of these metal-ligand complexes is driven by the precise coordination geometry of the metal ion and the specific design of the terpyridine ligand. By modifying the substituents on the terpyridine, which can be achieved by starting with derivatives of this compound, the properties of the resulting supramolecular assemblies can be finely tuned. These assemblies can take the form of grids, racks, and other intricate architectures with potential applications in catalysis, molecular recognition, and materials science.
Applications in Photovoltaic Devices and Dye-Sensitized Solar Cells (DSSCs)
Derivatives of this compound hold promise for applications in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs). In a typical DSSC, a photosensitizer dye absorbs light and injects an electron into a semiconductor material, generating an electric current. The efficiency of this process is highly dependent on the chemical structure of the dye.
Pyridine-containing compounds are frequently incorporated into the structure of photosensitizers, often acting as an anchoring group that binds the dye to the semiconductor surface, typically titanium dioxide (TiO₂). The pyridine ring can effectively bind to the TiO₂ surface, facilitating efficient electron injection. This compound can be chemically modified to create complex photosensitizers, such as ruthenium polypyridyl complexes and zinc porphyrin dyes, which are known for their high power-conversion efficiencies.
The performance of various pyridine-containing photosensitizers in DSSCs is summarized in the table below, illustrating the potential for this compound derivatives to contribute to this field.
| Photosensitizer Type | Specific Dye | Power Conversion Efficiency (%) | Reference |
|---|---|---|---|
| Ruthenium Polypyridyl Complex | N749 (Black Dye) | 10.4 | nih.gov |
| Ruthenium Polypyridyl Complex | RubbbpyH₂ | 0.2 | nih.gov |
| Zinc Porphyrin Dye | YD2-o-C8 | 12.3 | nih.gov |
| Zinc Porphyrin Dye | SM315 | 13.0 | nih.gov |
| Zinc Porphyrin with Pyridine Anchor | LW11 | ~4.0 | researchgate.net |
Design and Synthesis of Photochromic Supramolecular Structures Utilizing this compound Derivatives
The terpyridine ligands synthesized from this compound derivatives can be incorporated into the design of photochromic supramolecular structures. Photochromic materials are capable of undergoing a reversible change in their optical properties, such as color, upon exposure to light. This phenomenon arises from the light-induced isomerization of a photoresponsive unit within the molecule.
Role of this compound in Medicinal Chemistry and Pharmaceutical Intermediates
In the field of medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a wide array of pharmaceuticals. This compound, as a substituted pyridine, is a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.
This compound as a Building Block for Pharmaceutical Intermediates
This compound is recognized as a useful building block for the synthesis of pharmaceutical intermediates guidechem.com. Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). The reactivity of the acetyl and methyl ester groups on the pyridine ring of this compound allows for a variety of chemical transformations, enabling the construction of more complex molecules.
Isonicotinic acid and its derivatives are known to be key components in a number of drugs. For instance, isoniazid (B1672263) is a primary drug used in the treatment of tuberculosis, and other derivatives have found applications as anti-inflammatory and antiviral agents wikipedia.orgnih.gov. The synthesis of such compounds often involves the use of isonicotinic acid or its esters as starting materials. This compound, with its additional reactive handle in the form of the acetyl group, provides a versatile platform for the development of novel pharmaceutical intermediates and, ultimately, new drug candidates.
Potential Biological Activities of Related Pyridine Derivatives (e.g., Antimicrobial, Antiviral, Anticancer)
The pyridine nucleus is a core component of many compounds that exhibit a broad spectrum of biological activities. Numerous studies have demonstrated that pyridine derivatives possess antimicrobial, antiviral, and anticancer properties. While the biological activity of this compound itself is not extensively documented, its derivatives have the potential to exhibit such activities.
The table below summarizes the observed biological activities of various classes of pyridine derivatives, suggesting the potential therapeutic avenues that could be explored through the chemical modification of this compound.
| Biological Activity | Class of Pyridine Derivative | Examples of Findings | Reference |
|---|---|---|---|
| Antimicrobial | Pyridine-Thiazole Hybrids | Exhibited significant activity against various bacterial and fungal strains. | |
| Antimicrobial | Imidazo[2,1-b] nih.govresearchgate.netmdpi.comThiadiazole-Pyridine Derivatives | Some compounds showed antibacterial activity higher than the control drug gatifloxacin. | mdpi.com |
| Antiviral | General Pyridine Derivatives | Active against a range of viruses including HIV, HCV, and HBV. | researchgate.netresearchgate.net |
| Antiviral | Pyridine-Biphenyl Glycosides | Showed activity against Rotavirus WA and Herpes simplex virus type 1. | nih.gov |
| Anticancer | General Pyridine Derivatives | Active against various cancer cell lines including breast, lung, and colon cancer. | nih.govnih.gov |
| Anticancer | Pyridine-Thiazole Hybrids | Demonstrated high antiproliferative activity with selectivity for cancer cell lines. | researchgate.net |
Applications in Drug Discovery and Development
The journey of a new chemical entity from a laboratory curiosity to a clinically approved drug is a long and intricate process. 21umas.edu.ye this compound and its derivatives play a crucial role in the initial stages of this process, particularly in lead discovery and optimization. The pyridine ring system is a prevalent feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. arabjchem.org
The "magic methyl" effect, a concept where the addition of a methyl group to a molecule can significantly enhance its biological activity, is a key consideration in drug design. nih.govjuniperpublishers.com The methyl group in this compound can influence the molecule's physicochemical properties, such as its solubility and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. juniperpublishers.com By strategically modifying the structure of this compound, medicinal chemists can fine-tune the properties of the resulting compounds to improve their efficacy and reduce potential side effects.
Furthermore, the structural framework of 2-acetylpyridine derivatives allows for the creation of diverse chemical libraries through various synthetic transformations. This diversity is essential for high-throughput screening campaigns aimed at identifying novel hits and leads for further development. The ability to readily synthesize a wide range of analogs from a common precursor like this compound accelerates the drug discovery process.
The development of pyridine-based therapeutics is an active area of research, with numerous studies focusing on their potential to treat a wide range of diseases, including cancer. ijsat.orgarabjchem.org The versatility of the pyridine scaffold, exemplified by compounds like this compound, ensures its continued importance in the quest for new and more effective medicines.
Q & A
Q. What are the recommended handling and storage protocols for Methyl 2-acetylisonicotinate to ensure stability and safety in laboratory settings?
- Methodological Answer : this compound is air- and light-sensitive, requiring storage in sealed containers under inert gas (e.g., nitrogen or argon) at 2–8°C to prevent degradation . Handling should occur in a well-ventilated fume hood with static charge mitigation (e.g., grounded equipment). Personal protective equipment (PPE) must include nitrile gloves (tested for permeability under EN 374 standards), safety goggles, and flame-resistant lab coats. Avoid contact with oxidizers, as incompatibility risks include exothermic reactions or decomposition .
Q. How should researchers characterize the purity and structural identity of this compound following synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with literature data to confirm functional groups (e.g., acetyl and ester moieties).
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm, calibrated against a certified reference standard.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns.
- Melting Point Analysis : If crystalline, compare observed values to published data, noting deviations >2°C as potential impurities .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between reported synthetic yields of this compound across different studies?
- Step 1 : Define inclusion criteria (e.g., peer-reviewed studies using similar substrates like ethyl isonicotinate and acetylation agents).
- Step 2 : Extract variables affecting yield (e.g., reaction temperature, catalyst type, solvent polarity).
- Step 3 : Perform meta-regression to identify confounding factors (e.g., residual moisture in paraldehyde leading to side reactions).
- Step 4 : Replicate high-yield protocols under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate via triplicate trials .
Q. How can researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?
- Methodological Answer : Adopt a factorial design approach:
- Independent Variables : Catalyst type (e.g., Lewis acids like AlCl vs. Brønsted acids like HSO), temperature (40–120°C), and solvent (polar aprotic vs. non-polar).
- Dependent Variables : Reaction rate (monitored via TLC or GC-MS) and product selectivity (e.g., acetyl migration vs. ester hydrolysis).
- Controls : Include blank reactions (no catalyst) and internal standards (e.g., biphenyl for GC-MS).
- Data Analysis : Use ANOVA to assess significance (p < 0.05) and construct Arrhenius plots to model kinetic behavior .
Q. What protocols ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer :
- Reactor Design : Use jacketed reactors with precise temperature control (±1°C) and mechanical stirring (≥500 rpm) to maintain homogeneity.
- Purification : Optimize column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water mixtures) with iterative purity checks.
- Documentation : Report all parameters (e.g., solvent batch, drying time for reagents) in line with the Beilstein Journal of Organic Chemistry’s experimental guidelines .
Notes for Methodological Rigor
- Data Validation : Cross-reference spectral data with databases like SciFinder or Reaxys to rule out misassignment .
- Safety Compliance : Adhere to GHS labeling and emergency protocols outlined in safety data sheets (e.g., immediate decontamination for skin contact) .
- Ethical Reporting : Disclose conflicts of interest and cite primary literature to avoid redundancy, per ACS citation standards .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
